molecular formula C20H24N4O5 B11183387 ethyl 2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11183387
M. Wt: 400.4 g/mol
InChI Key: XBQFCNHRAZWRHR-UHFFFAOYSA-N
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Description

ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a pyridazine derivative with an appropriate carbamate and subsequent cyclization. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the compound or alter its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyridazine derivative, while reduction could produce a simpler, more reactive intermediate .

Scientific Research Applications

ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE include:

Uniqueness

The uniqueness of ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE lies in its specific structure, which combines multiple functional groups in a way that is not commonly found in other compounds. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C20H24N4O5/c1-3-29-20(27)23-9-8-17-15(12-23)10-19(26)24(22-17)13-18(25)21-11-14-4-6-16(28-2)7-5-14/h4-7,10H,3,8-9,11-13H2,1-2H3,(H,21,25)

InChI Key

XBQFCNHRAZWRHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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